molecular formula C9H12ClNO B1273758 1-Amino-1-phenylpropan-2-one hydrochloride CAS No. 3904-16-3

1-Amino-1-phenylpropan-2-one hydrochloride

Cat. No. B1273758
CAS RN: 3904-16-3
M. Wt: 185.65 g/mol
InChI Key: PLWANCOYVAFWCA-UHFFFAOYSA-N
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Description

1-Amino-1-phenylpropan-2-one hydrochloride (APR) is a compound of interest due to its potential as a marker for wastewater contamination. It is a volatile aminoketone that has been identified in raw sewage and surface waters. The compound is synthesized as its hydrochloride salt and has been the subject of various analytical and synthetic studies .

Synthesis Analysis

The synthesis of APR and its derivatives has been explored in several studies. A novel and simple method for the analysis of APR by direct derivatization in aqueous media has been developed, which involves its synthesis as a hydrochloride salt followed by derivatization using mercaptoethanol and o-phthalaldehyde . Another study describes the synthesis of APR hydrochloride and its derivatization with 2,4-dinitrophenylhydrazine (DNPH) for determination by high-pressure liquid chromatography with ultraviolet detection (UV-HPLC) . Additionally, the synthesis of related compounds, such as secondary aminopropanols, has been reported, which may share synthetic pathways with APR hydrochloride .

Molecular Structure Analysis

The molecular structure of APR hydrochloride and its derivatives has been a subject of investigation. For instance, the racemic structure of a related compound, (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride, was examined based on melting point, solubility, and infrared spectrum, which could provide insights into the structural properties of APR hydrochloride .

Chemical Reactions Analysis

APR hydrochloride undergoes various chemical reactions, including derivatization, which is a key step in its analytical determination. The derivatization reactions involve the formation of products that can be separated and detected using chromatographic and mass spectrometric techniques . The reactivity of APR hydrochloride with reagents like mercaptoethanol, o-phthalaldehyde, and DNPH has been specifically studied for analytical purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of APR hydrochloride, such as volatility and reactivity, make it a suitable candidate for environmental analysis. Its detection limits, precision, and recoveries in various matrices have been determined, indicating its robustness as an analytical marker . The compound's interaction with structural components of cell membranes has also been suggested, indicating potential biological activity .

Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

1-Amino-1-phenylpropan-2-one hydrochloride, as part of cathinone derivatives, has been extensively studied in spectroscopic characterization and crystal structures. For example, comprehensive chemical characterizations using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, and X-ray crystallography have been conducted on cathinone derivatives like ethcathinone hydrochloride and 4-chloroethcathinone hydrochloride (Kuś et al., 2016).

Environmental Analysis

In environmental studies, methods have been developed for determining 1-Amino-1-phenylpropan-2-one in water samples. These involve synthesizing the compound as its hydrochloride and using derivatization techniques for detection by high-pressure liquid chromatography (Dawit et al., 2001).

Antitumor Activity

In the field of medical research, there's been exploration into the antitumor activity of aminoalkanol hydrochlorides, including 1-Amino-1-phenylpropan-2-one hydrochloride. Such studies involve synthesizing tertiary aminoalkanol hydrochlorides and examining their biological properties, including testing for antitumor activity (Isakhanyan et al., 2016).

Uterine Relaxant Activity

The compound's derivatives have also been investigated for uterine relaxant activity. Novel racemic hydrochlorides synthesized for this purpose showed significant uterine relaxant activity in vitro and delayed labor onset in pregnant rats, offering insights into potential medical applications (Viswanathan et al., 2006).

Membrane-Stabilizing Properties

Studies on 1-Amino-1-phenylpropan-2-one hydrochloride and its derivatives have also shown membrane-stabilizing properties. These substances have demonstrated marked antihemolytic effects in erythrocyte oxidative stress models, indicating potential for biological applications (Malakyan et al., 2011).

Safety And Hazards

The safety information for 1-Amino-1-phenylpropan-2-one hydrochloride indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-amino-1-phenylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-6,9H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWANCOYVAFWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383869
Record name 1-amino-1-phenylpropan-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1-phenylpropan-2-one hydrochloride

CAS RN

3904-16-3
Record name 1-amino-1-phenylpropan-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-1-phenylpropan-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Amanpour, K Zangger, F Belaj, A Bazgir, D Dallinger… - Tetrahedron, 2015 - Elsevier
… An alternative route toward chromeno[4,3-b]pyrrol-4(1H)-one derivatives is the coupling of 3-acylcoumarins with 1-amino-1-phenylpropan-2-one hydrochloride and subsequent …
Number of citations: 17 www.sciencedirect.com
CH Lin, DY Yang - Organic letters, 2013 - ACS Publications
Two coumarin/pyrrole-fused heterocycles were synthesized to investigate their photochemical and redox-switching properties. Photooxidation of the colorless diphenyl-substituted …
Number of citations: 57 pubs.acs.org
K Samanta, P Patra, GK Kar, SK Dinda… - New Journal of …, 2021 - pubs.rsc.org
… Microwave-promoted coupling of 4-substituted 3-acylcoumarins and 1-amino-1-phenylpropan-2-one hydrochloride in the presence of diisopropylethylamine (DIPEA) as a base in …
Number of citations: 13 pubs.rsc.org

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